Product packaging for SODIUM MA/VINYL ALCOHOL COPOLYMER(Cat. No.:CAS No. 139871-83-3)

SODIUM MA/VINYL ALCOHOL COPOLYMER

Cat. No.: B1178489
CAS No.: 139871-83-3
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Description

Contextualization within Water-Soluble Synthetic Polymers and Polyelectrolytes

To understand Sodium MA/Vinyl Alcohol Copolymer, one must first understand two broader categories of polymers: water-soluble synthetic polymers and polyelectrolytes.

Water-Soluble Synthetic Polymers: These are human-made, long-chain molecules (polymers) that can dissolve in water. qemi.com Their solubility is due to the presence of hydrophilic (water-attracting) functional groups along the polymer chain. mdpi.com This class includes materials like poly(vinyl alcohol) (PVA), poly(acrylic acid), and poly(ethylene oxide). numberanalytics.com Their ability to dissolve in water makes them essential in a vast range of applications, from water treatment and pharmaceuticals to cosmetics and agriculture. qemi.comnumberanalytics.com

This compound fits squarely within both categories. It is a synthetic polymer, and the presence of hydroxyl groups from the vinyl alcohol component and the sodium salt of the carboxylic acid contribute to its water solubility. glooshi.commdpi.com Furthermore, the sodium salt of the maleic acid (MA) monomer dissociates in water into a negatively charged carboxylate group on the polymer backbone and a positive sodium counter-ion, making it an anionic polyelectrolyte. wikipedia.orgcosmileeurope.eu

Overview of Copolymers Incorporating Vinyl Alcohol and Ionic Moieties

Poly(vinyl alcohol) (PVA) is a highly versatile and hydrophilic polymer, but its properties can be further tailored for specific applications by copolymerization. mdpi.comresearchgate.net This involves polymerizing vinyl alcohol (or its precursor, vinyl acetate) with other monomers, particularly those containing ionic groups, to create copolymers with a unique combination of properties.

The introduction of ionic moieties onto the PVA backbone can significantly alter its physical and chemical characteristics. These copolymers blend the beneficial properties of PVA, such as film-forming ability and chemical stability, with the responsiveness of polyelectrolytes. mdpi.commdpi.com

Examples of such copolymers include:

Poly(vinyl alcohol-co-vinyl amine): Incorporating vinyl amine introduces primary amine groups, which can be protonated in acidic conditions to create a cationic polyelectrolyte. rsc.org This allows for precise tuning of properties based on pH. rsc.org

Poly(vinyl alcohol-co-acrylic acid): The copolymerization with acrylic acid introduces carboxylic acid groups, resulting in an anionic polyelectrolyte with properties that are sensitive to changes in pH and ionic strength. researchgate.net

Poly(vinyl alcohol) grafted with sulfonic acid groups: Researchers have synthesized PVA-based copolymers with strong sulfonic acid groups (e.g., from 2-acrylamido-2-methyl-1-propanesulfonic acid or through grafting of fluorinated protic ionic liquids) to create materials with high proton conductivity for applications like proton exchange membranes in fuel cells. nih.govdntb.gov.ua

This compound is a prime example of this strategy, where maleic anhydride (B1165640) is used as the comonomer to introduce anionic carboxylate groups. productingredients.comthegoodscentscompany.com

Fundamental Polymeric Architecture and its Significance in Contemporary Research

The architecture of this compound is key to its functionality. It is a synthetic copolymer formed by linking vinyl alcohol and maleic anhydride monomers, which is then neutralized with a sodium source. glooshi.comproductingredients.com

The resulting polymer chain features two distinct functional units:

Vinyl Alcohol Units: These provide hydroxyl (-OH) groups, which are responsible for the polymer's high hydrophilicity, flexibility, and film-forming capabilities. mdpi.com

Sodium Maleate (B1232345) Units: Derived from maleic anhydride, these units introduce carboxylate salt groups (-COO⁻Na⁺) along the backbone. These ionic groups are the source of its polyelectrolyte character, making the polymer's properties sensitive to its environment (like pH and the presence of other ions). glooshi.comwikipedia.org

The combination of these two units in a single macromolecule creates an amphiphilic copolymer with both neutral hydrophilic segments and charged anionic segments. This dual nature is of significant interest in contemporary research because it allows for precise control over the material's behavior in aqueous solutions, influencing its interactions with surfaces, particles, and other molecules. rsc.org For example, the balance between the hydrophilic and ionic parts can be adjusted to control its function as a stabilizer, emulsifier, or film-former. incibeauty.comwikipedia.org

Monomer UnitChemical GroupPrimary Function within the Copolymer
Vinyl AlcoholHydroxyl (-OH)Confers water solubility, film-forming properties, flexibility. mdpi.com
Sodium MaleateCarboxylate (-COO⁻Na⁺)Provides anionic charge, making it a polyelectrolyte; enables pH-responsiveness and electrostatic interactions. wikipedia.org

Scope of Academic Inquiry for this compound and Related Vinyl Alcohol Copolymers

The unique properties of this compound and its relatives have spurred a wide range of academic and industrial research. The primary functions investigated are as binding agents and film formers. incibeauty.comcosmileeurope.eu Scientific inquiry is driven by the ability to precisely modify the properties of PVA by incorporating ionic groups. researchgate.net

Key areas of research include:

Emulsion and Suspension Polymerization: Copolymers of vinyl alcohol are of practical importance as stabilizers in these processes. rsc.org The amphiphilic nature of polymers like this compound allows them to stabilize droplets and particles in aqueous systems.

Stimuli-Responsive Materials: As a polyelectrolyte, the conformation and solubility of the copolymer can be altered by external stimuli such as pH. nih.gov This opens up research into its use for creating "smart" gels and coatings that respond to environmental changes. nih.gov

Biomedical Applications: Water-soluble synthetic polymers, including functionalized PVA, are extensively studied for biomedical uses. apjai-journal.org Research explores their potential in areas like controlled drug delivery, where the polymer can encapsulate and release therapeutic agents, and in tissue engineering. nih.govresearchgate.net

Advanced Materials: Research is ongoing to create novel PVA-based copolymers with enhanced properties. This includes grafting ionic liquids onto the PVA backbone to improve thermal processability and ionic conductivity for applications like flexible supercapacitors or proton exchange membranes for fuel cells. nih.govresearchgate.netresearchgate.net

Research AreaFocus of Inquiry for Vinyl Alcohol CopolymersPotential Application
Polymer ChemistrySynthesis of tailor-made copolymers with controlled architecture and molecular weight. rsc.orgEnhanced stabilizers, materials with predictable properties.
Materials ScienceDevelopment of hydrogels, films, and nanocomposites with specific mechanical or responsive properties. researchgate.netresearchgate.netSensors, coatings, adhesives. mdpi.com
Biomedical EngineeringInvestigation of biocompatibility and use as carriers for therapeutic agents. researchgate.netControlled drug delivery systems, tissue engineering scaffolds. nih.gov
Energy TechnologyCreation of copolymers with high proton or ionic conductivity. nih.govresearchgate.netProton exchange membranes for fuel cells, polymer electrolytes for batteries. researchgate.net

Properties

CAS No.

139871-83-3

Molecular Formula

C13H20N4O7S

Synonyms

SODIUM MA/VINYL ALCOHOL COPOLYMER

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms

Precursor Chemistry and Monomer Reactivity in Copolymerization

The foundation of this copolymer lies in the strategic selection and reaction of precursor monomers that are later chemically transformed. The vinyl alcohol units are generated from vinyl acetate (B1210297), while the sodium maleate (B1232345) component originates from maleic acid or its anhydride (B1165640).

Poly(vinyl alcohol) (PVA) is commercially produced by the hydrolysis of Poly(vinyl acetate) (PVAc), as vinyl alcohol monomer is unstable and tautomerizes to acetaldehyde. researchgate.netpatsnap.com This hydrolysis, also known as alcoholysis, can be catalyzed by either acids or bases. researchgate.netgoogle.com In this process, the acetate groups along the PVAc polymer chain are replaced with hydroxyl groups. patsnap.com

The extent of this reaction, known as the degree of hydrolysis (DH), is a critical parameter that significantly influences the final properties of the polymer. researchgate.netsolverchembooks.com By controlling reaction conditions such as temperature, time, and catalyst concentration, polymers with varying degrees of hydrolysis can be produced. solverchembooks.com Partially hydrolyzed PVAc is technically a copolymer of vinyl alcohol and vinyl acetate. researchgate.net For instance, research has shown that the degree of hydrolysis increases with both reaction time and temperature, with one study achieving a 96.06% DH after 60 minutes. solverchembooks.com The solubility of the resulting polymer in water is directly affected by the DH. patsnap.comsolverchembooks.com

Table 1: Influence of Reaction Parameters on the Degree of Hydrolysis (DH) of Poly(vinyl acetate)

Parameter Effect on DH Observation
Reaction Time Increases with time A study achieved 96.06% DH at 60 minutes. solverchembooks.com
Temperature Increases with temperature The hydrolysis of PVAc in an alkaline solution is an endothermic reaction. solverchembooks.com
Catalyst Ratio Increases with catalyst ratio The DH was observed to increase as the catalyst ratio rose from 0.04 to 0.08. solverchembooks.com

| Stirring Speed | Limited effect | Increasing stirrer speed beyond a certain point (e.g., 1100 rpm) showed no further increase in DH. solverchembooks.com |

To create the "MA" component of the copolymer, maleic anhydride (MAn) is frequently used due to its reactivity in polymerization. MAn can be copolymerized with vinyl acetate (VAc) via radical polymerization to form a poly(maleic anhydride-co-vinyl acetate) precursor. vjst.vn Maleic anhydride often polymerizes in an alternating fashion with electron-rich monomers like vinyl acetate, leading to a well-defined copolymer structure. umn.edu The resulting precursor polymer contains both anhydride rings and acetate groups.

Following this copolymerization, a hydrolysis step is performed. This reaction serves a dual purpose: it opens the anhydride rings to form dicarboxylic maleic acid units and hydrolyzes the vinyl acetate units to vinyl alcohol units, as described previously. The final step involves neutralization with a base, such as sodium hydroxide (B78521), to convert the maleic acid groups into their sodium salt form, yielding the Sodium MA/Vinyl Alcohol Copolymer. productingredients.com The reactivity of acrylic and methacrylic acids with vinyl acetate has also been studied, with both acids readily incorporating into the polymer chain. umn.edu

The interaction between the hydroxyl groups of PVA and the anhydride groups of a maleic anhydride copolymer can lead to the formation of a tetrahedral zwitterion structure, which facilitates the ring-opening of the anhydride. buct.edu.cn

Copolymerization Techniques for Diverse Material Forms

The physical form and properties of the final copolymer can be tailored by selecting specific polymerization techniques. These methods control the polymer's composition, molecular weight, and final morphology, from simple solutions to complex particulate systems.

Solution polymerization is a common method for synthesizing the precursor polymer, for example, by reacting maleic anhydride and vinyl acetate in an organic solvent with a radical initiator. vjst.vndergipark.org.tr This technique allows for good control over the reaction temperature and can lead to a homogeneous polymer composition. The choice of solvent is crucial; for instance, maleic anhydride and styrene (B11656) have been copolymerized in 2-butanone (B6335102) using benzoyl peroxide as an initiator. dergipark.org.tr For the copolymerization of maleic anhydride with vinyl ethers, it has been found that using maleic anhydride with a very low free maleic acid content (less than 0.3%) results in higher yields and improved properties. google.com After polymerization, the resulting polymer can be precipitated from the solution. dergipark.org.tr

Emulsion polymerization techniques are employed to produce polymer particles or microspheres. In these systems, poly(vinyl alcohol) often serves as a protective colloid or stabilizer. researchgate.netresearchgate.net During the emulsion polymerization of acrylic monomers, PVA can be grafted at the water/monomer interface, which helps stabilize the resulting latex particles. researchgate.net Crosslinking agents can be introduced during or after polymerization to create a stable, water-insoluble network structure, forming hydrogels or microspheres. Functional copolymers containing groups like benzoxaborole and carboxylic acid have been used to crosslink PVA films, rendering them water-insoluble. nih.govrsc.org The crosslinking can occur through the formation of covalent bonds between the functional groups of the crosslinking copolymer and the hydroxyl groups of PVA. rsc.org

Graft copolymerization is a powerful strategy to modify the properties of polymers by attaching side chains of a different composition to the main polymer backbone. arxiv.org This can be achieved by grafting monomers like acrylic acid or acrylamide (B121943) from the PVA backbone or by grafting a pre-formed copolymer onto it. tsijournals.com

One specific approach involves first synthesizing a random acrylate (B77674)/maleic anhydride copolymer and then grafting it onto a poly(vinyl alcohol) backbone. google.com The reaction proceeds through a chain-opening esterification between the hydroxyl groups of the PVA and the anhydride groups of the maleic anhydride copolymer. google.com This method creates a terpolymer with a crystalline PVA backbone and amorphous side chains, which can impart flexibility and reduce water sensitivity while retaining the strength of the PVA. google.com

Table 2: Summary of Grafting Strategies for PVA Modification

Grafting Method Description Resulting Structure Reference
Grafting from PVA Monomers (e.g., acrylic acid) are polymerized in the presence of PVA and an initiator (e.g., benzoyl peroxide), initiating chain growth from the PVA backbone. PVA backbone with poly(acrylic acid) side chains. tsijournals.com

| Grafting onto PVA | A pre-synthesized copolymer (e.g., acrylate/maleic anhydride) is reacted with PVA. | PVA backbone with pre-formed copolymer chains attached as side chains. | google.com |

Control of Degree of Hydrolysis and Monomer Sequencing

The final properties of the this compound are critically dependent on the degree of hydrolysis and the sequence of the monomer units along the polymer chain.

Degree of Hydrolysis: The conversion of vinyl acetate units to vinyl alcohol units is a crucial step that dictates the polymer's hydrophilicity, solubility, and reactivity. This is typically achieved through alkaline hydrolysis, for example, using sodium hydroxide in a mixed solvent system. The extent of this reaction can be precisely controlled by manipulating several key parameters. As demonstrated in analogous hydrolytic processes on vinyl acetate copolymers, factors such as reaction time, temperature, and the concentration of the hydrolyzing agent are paramount. researchgate.net An increase in hydrolysis time or the concentration of the alkaline catalyst generally leads to a higher degree of conversion from acetate to alcohol groups. researchgate.net This transformation significantly alters the polymer's structure, affecting its crystallinity and physicochemical properties like water permeability. researchgate.net

Table 1: Influence of Hydrolysis Conditions on Copolymer Properties (Conceptual)

Parameter Condition Resulting Degree of Hydrolysis (%) Effect on Polymer Backbone
Reaction Time Short (e.g., 2h) Low (e.g., 20-30%) Retains significant number of acetate groups
Medium (e.g., 8h) Moderate (e.g., 60-70%) Balanced hydrophilic/hydrophobic character
Long (e.g., 16h) High (e.g., >90%) Predominantly vinyl alcohol units, increased crystallinity
NaOH Concentration Low Low Incomplete conversion of acetate groups
High High Faster, more complete conversion to alcohol groups

Monomer Sequencing: The arrangement of the maleate and vinyl alcohol units is determined during the initial free-radical copolymerization of maleic anhydride and vinyl acetate. The sequence distribution—whether random, alternating, or blocky—is governed by the reactivity ratios of the two monomers. The significant difference in reactivity between maleic anhydride and vinyl acetate often leads to a tendency towards an alternating structure. This sequence is then largely preserved during the subsequent hydrolysis step, directly influencing the final copolymer's charge density, chelating ability, and interaction with other molecules.

Post-Synthetic Modification and Chemical Functionalization

Once the basic copolymer structure is formed, it can be further modified to tailor its properties for specific applications. The abundant hydroxyl and carboxylate functional groups serve as reactive sites for a wide range of chemical transformations.

Introduction of Crosslinking Points and Network Formation

To enhance mechanical strength, improve water resistance, or form hydrogels, the copolymer chains can be crosslinked to create a three-dimensional network. This is commonly achieved through esterification reactions between the hydroxyl groups of the vinyl alcohol units and a polyfunctional crosslinking agent, such as a dicarboxylic acid. researchgate.netelephchem.com

Maleic acid itself can be used as a crosslinker for the polyvinyl alcohol (PVA) segments within the copolymer. researchgate.netresearchgate.net This process involves heating the polymer in the presence of the maleic acid, which forms ester bonds with the hydroxyl groups on different polymer chains. researchgate.netelephchem.com The extent of crosslinking, and thus the final network properties, can be controlled by the concentration of the crosslinking agent, the curing temperature, and the reaction time. researchgate.netresearchgate.net Higher concentrations of the crosslinker generally lead to a higher gel content and a lower swelling ratio in water. researchgate.net

Table 2: Effect of Maleic Acid Crosslinker Concentration on PVA Film Properties

Maleic Acid Dose (% w/w) Curing Conditions Gel Content (%) Swelling Ratio (in hot water)
5 140°C, 90 min ~60 High
10 140°C, 90 min ~80 Moderate
20 140°C, 90 min >90 Low
30 140°C, 90 min >95 Very Low

Data conceptualized from findings reported in studies on maleic acid cross-linking of PVA. researchgate.net

Other methods for network formation include the use of different crosslinking agents like epichlorohydrin (B41342) or the formation of semi-interpenetrating networks where another polymer is entangled within the copolymer matrix without covalent bonding. nih.gov

Derivatization for Specific Interfacial and Bulk Properties

The functional groups of the copolymer can be derivatized to introduce new functionalities and alter its bulk and interfacial properties. The hydroxyl groups of the vinyl alcohol units are particularly versatile for modification.

For instance, these hydroxyl groups can undergo esterification with various acid chlorides or anhydrides to attach different side chains. orientjchem.org A general strategy for modifying PVA, which is applicable here, involves a two-step process of tosylation followed by azidation. mdpi.com This converts the hydroxyl groups into azide (B81097) groups, which are highly reactive "handles" for attaching other molecules via "click chemistry." mdpi.com This method allows for the introduction of a wide array of functionalities in a highly efficient manner under mild, often aqueous, conditions. mdpi.com

Another approach involves reacting the hydroxyl groups to form N-alkyl-substituted carbamates. rsc.org This type of modification can impart stimuli-responsive behavior to the polymer, such as a lower critical solution temperature (LCST), making the polymer's solubility tunable by temperature or the presence of CO2. rsc.org Such derivatizations are key to developing "smart" polymers for advanced applications.

Table 3: Examples of Derivatization Reactions on Vinyl Alcohol Moieties

Reaction Type Reagents Functional Group Introduced Resulting Property Change
Esterification Adipoyl Chloride Pendant Ester/Acid Chloride Intermediate for further functionalization orientjchem.org
Tosylation/Azidation Tosyl Chloride, Sodium Azide Azide Group (-N₃) Reactive site for "click chemistry" modifications mdpi.com
Carbamate Formation N-alkyl isocyanates N-alkyl Carbamate Induces thermo- and CO2-responsiveness rsc.org

Advanced Characterization Techniques for Microstructure and Supramolecular Organization

Spectroscopic Analysis of Chemical Structure and Interactions

Spectroscopic methods are fundamental in determining the chemical structure and intermolecular interactions within the Sodium MA/Vinyl Alcohol Copolymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Complexation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound and studying complexation phenomena. The FTIR spectrum of a closely related copolymer, maleic anhydride-vinyl acetate (B1210297), reveals characteristic absorption bands that are instrumental in confirming the copolymer's structure.

Key vibrational bands observed in the FTIR spectrum of maleic anhydride-vinyl acetate copolymer include the symmetric and asymmetric C=O stretching vibrations of the maleic anhydride (B1165640) units at approximately 1859 cm⁻¹ and 1783 cm⁻¹, respectively. dntb.gov.ua The C-O-C stretching vibrations from the maleic anhydride ring are typically observed around 1025 cm⁻¹ and 935 cm⁻¹. dntb.gov.ua Additionally, the C=O stretching vibration corresponding to the vinyl acetate group is found at about 1715 cm⁻¹. dntb.gov.ua For the vinyl alcohol component, a broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. researchgate.net

The presence of the sodium salt of the maleic acid moiety in this compound would be indicated by the appearance of carboxylate (COO⁻) stretching bands. These typically appear as a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. The interaction and complexation within the copolymer matrix can lead to shifts in these characteristic absorption bands, providing evidence of intermolecular hydrogen bonding and ionic interactions.

Interactive Table: Characteristic FTIR Absorption Bands for Maleic Anhydride-Vinyl Acetate Copolymer

Wavenumber (cm⁻¹)AssignmentFunctional Group
1859Symmetric C=O stretchingMaleic Anhydride
1783Asymmetric C=O stretchingMaleic Anhydride
1715C=O stretchingVinyl Acetate
1025, 935C-O-C stretchingMaleic Anhydride
3200-3600 (expected)O-H stretchingVinyl Alcohol
1550-1610 (expected)Asymmetric COO⁻ stretchingSodium Maleate (B1232345)
~1400 (expected)Symmetric COO⁻ stretchingSodium Maleate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Compositional Analysis

In the ¹H NMR spectrum of poly(vinyl alcohol), the methine proton (-CH-OH) typically appears as a multiplet in the region of 3.9-4.2 ppm, while the methylene (B1212753) protons (-CH₂-) of the polymer backbone resonate as a broad multiplet between 1.4 and 1.8 ppm. For the maleate component, the protons on the double bond would be expected to appear in the vinylic region of the spectrum, though upon polymerization and salt formation, these signals will shift.

¹³C NMR spectroscopy provides further detail on the carbon framework. For a maleic anhydride-vinyl acetate copolymer, characteristic signals for the carbonyl carbons of the anhydride group are expected around 170-175 ppm. researchgate.net The methine and methylene carbons of the polymer backbone would resonate in the aliphatic region of the spectrum. The composition of the copolymer can be determined by integrating the signals corresponding to each monomer unit in the ¹H NMR spectrum. uliege.be

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound Components

Chemical Shift (ppm)AssignmentMonomer Unit
3.9 - 4.2Methine proton (-CH-OH)Vinyl Alcohol
1.4 - 1.8Methylene protons (-CH₂-)Vinyl Alcohol
Vinylic region (modified)Protons of the maleate unitSodium Maleate

UV-Visible Spectroscopy for Electronic Transitions and Salt Complexation

UV-Visible spectroscopy can be employed to study electronic transitions and complexation within the this compound. Poly(vinyl alcohol) itself typically shows UV absorption bands around 223, 282, and 327 nm, which are attributed to n→π* and π→π* transitions arising from the presence of C=O groups and unsaturated bonds in the polymer chain. researchgate.net The introduction of the sodium maleate component can lead to shifts in these absorption bands and the appearance of new bands, indicating interactions and the formation of complexes within the polymer matrix. The complexation of metal ions with the carboxylate groups of the maleate units can be monitored by observing changes in the UV-Visible spectrum.

Morphological and Microstructural Elucidation Methodologies

Microscopy techniques are essential for visualizing the surface and internal morphology of the this compound at both the micro and nano scales.

Atomic Force Microscopy (AFM) for Nanoscale Surface Features and Homogeneity

Atomic Force Microscopy (AFM) provides higher resolution imaging of the surface, enabling the characterization of nanoscale features and the assessment of surface homogeneity. researchgate.net AFM can generate three-dimensional topographical maps of the copolymer surface, providing quantitative data on surface roughness. For example, in a study of poly(vinyl alcohol) films cross-linked with malic acid (a structurally similar dicarboxylic acid), the root-mean-square (RMS) roughness was found to be in the range of 10-30 nm. AFM can also be operated in different modes to probe not just the topography but also the mechanical properties of the surface at the nanoscale, such as adhesion and elasticity. This allows for the mapping of different components in the copolymer based on their mechanical response, providing insights into the phase separation and domain structure at a very fine scale. researchgate.net

Interactive Table: Comparative Surface Roughness of PVA and a Cross-linked PVA/Malic Acid Film

SampleRoot-Mean-Square (RMS) Roughness (nm)
Pristine PVA Film10.05
PVA/Malic Acid Film14.84 - 28.66

Thermal Transition and Stability Characterization Methods

Differential Scanning Calorimetry (DSC) for Phase Behavior and Crystallinity

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. scirp.org This method is essential for characterizing the phase behavior of this compound by identifying key thermal transitions.

For polymers, the DSC thermogram reveals critical information:

Glass Transition Temperature (Tg): This is the reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the baseline of the DSC curve. The Tg for pure PVA is typically around 85°C. scirp.org The incorporation of sodium maleate groups and the associated ionic interactions may alter the Tg of the copolymer.

Melting Temperature (Tm): This is the temperature at which the crystalline domains of the polymer melt, transitioning to a disordered liquid state. It is observed as an endothermic peak on the DSC curve. For PVA, the Tm is generally found in the range of 200-230°C. scirp.orgpsu.edu

Crystallization Temperature (Tc): Observed during a cooling scan, this corresponds to the temperature at which the polymer crystallizes from the melt, appearing as an exothermic peak.

The degree of crystallinity (χc) of the copolymer can be quantified using the enthalpy of melting (ΔHm), which is the area under the melting peak. hitachi-hightech.com The calculation is performed using the following equation:

χc (%) = (ΔHm / ΔH0m) × 100

Where ΔHm is the measured enthalpy of melting from the DSC experiment, and ΔH0m is the theoretical enthalpy of melting for a 100% crystalline sample of the polymer (for PVA, this value is often cited as 138.6 J/g). hitachi-hightech.com The presence of MA units is expected to lower the degree of crystallinity compared to pure PVA.

The following table presents hypothetical DSC data for PVA and the copolymer to illustrate the analysis.

PolymerGlass Transition (Tg)Melting Temperature (Tm)Melting Enthalpy (ΔHm)Calculated Crystallinity (χc)
Poly(vinyl alcohol) (PVA)88.1°C scirp.org209.6°C scirp.org65.0 J/g~46.9%
This compound (95:5)92°C195°C40.0 J/g~28.9%
This compound (90:10)95°C188°C25.0 J/g~18.0%

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). hrpub.org It is a critical tool for assessing the thermal stability and decomposition pathways of this compound. The output from a TGA experiment is a curve plotting percentage weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to pinpoint the temperatures of maximum decomposition rates. sryahwapublications.com

The thermal degradation of PVA typically occurs in multiple stages:

Initial Weight Loss (below 150°C): This is generally attributed to the evaporation of absorbed moisture. sryahwapublications.com

Main Decomposition Stage (approx. 250-400°C): This major weight loss step involves the elimination of water from the polymer backbone through dehydration of adjacent hydroxyl groups, leading to the formation of polyene structures. nih.gov

Final Decomposition Stage (above 400°C): This stage involves the cleavage of the C-C backbone and the decomposition of the polyene structures, resulting in the formation of carbonaceous residue (char). nih.gov

The incorporation of sodium maleate units into the PVA chain can influence its thermal stability. The ionic nature of the sodium carboxylate groups may alter the decomposition mechanism. TGA can determine if the copolymer is more or less stable than pure PVA by comparing their onset decomposition temperatures. In composites, TGA is also used to quantify the amount of inorganic filler, which remains as a residue after the polymer matrix has completely decomposed. hrpub.org

The following table summarizes expected TGA results for the copolymer under an inert nitrogen atmosphere.

MaterialDecomposition StageTemperature Range (°C)Weight Loss (%)Key Process
Poly(vinyl alcohol) (PVA)1st250 - 380~60-70%Dehydration of hydroxyl groups, formation of polyenes. nih.gov
2nd380 - 500~20-25%Cleavage of the polymer backbone and decomposition of polyenes. nih.gov
This compound1st240 - 370~55-65%Dehydration and initial decomposition, potentially influenced by the decarboxylation of maleic anhydride units.
2nd370 - 520~25-30%Backbone cleavage, influenced by ionic crosslinking, potentially leading to a higher char yield compared to pure PVA.

Molecular Weight Distribution and Chain Conformation Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molar mass distribution of polymers. wikipedia.orgresolvemass.ca The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.orgpaint.org A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. resolvemass.ca

The output is a chromatogram showing detector response (proportional to concentration) versus elution time. chromatographyonline.com By calibrating the column with polymer standards of known molar mass, the elution time can be converted to molar mass, allowing for the determination of the entire molar mass distribution. chromatographyonline.com

Key parameters obtained from GPC/SEC analysis include:

Number-Average Molar Mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Weight-Average Molar Mass (Mw): An average that accounts for the contribution of each molecule to the total mass of the sample. Since larger molecules contribute more to the total mass, Mw is always greater than or equal to Mn. wikipedia.org

Polydispersity Index (PDI): The ratio Mw/Mn, which provides a measure of the breadth of the molar mass distribution. resolvemass.capolymerchar.com A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.

For this compound, GPC/SEC is essential for quality control and for understanding how polymerization conditions affect the final product properties.

The table below shows representative GPC/SEC data for different batches of the copolymer.

Sample IDElution Peak Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Batch A15.245,00095,0002.11
Batch B14.860,000130,0002.17
Batch C15.538,00078,0002.05

Viscometry and Light Scattering for Hydrodynamic Properties and Solution Conformation

While GPC/SEC separates molecules by size, viscometry and light scattering provide direct information about the hydrodynamic properties and conformation of polymer chains in solution. These techniques are often used in conjunction with SEC to create a powerful multi-detector system (e.g., SEC-MALS-Viscometer). wikipedia.orgmarinalg.org

[η] = K Ma

The Mark-Houwink parameters, K and a, are constants for a specific polymer-solvent-temperature system. The exponent a provides insight into the polymer's conformation in solution:

a ≈ 0.5 suggests a tightly coiled chain in a poor (theta) solvent.

Rheological Behavior and Solution Dynamics

Viscoelastic Properties in Aqueous Solutions and Gels

Aqueous solutions of copolymers containing poly(vinyl alcohol) (PVA) exhibit both viscous and elastic characteristics, defining them as viscoelastic materials. The storage modulus (G'), representing the elastic component (energy stored), and the loss modulus (G''), representing the viscous component (energy dissipated), are key parameters used to describe this behavior.

In dilute solutions, PVA chains are relatively isolated, but as concentration increases, chain entanglements and hydrogen bonding lead to a more structured, gel-like system. The dynamic viscoelastic properties of PVA solutions are profoundly influenced by polymer concentration. researchgate.net For instance, studies on PVA/H2O solutions show that at a concentration of 10 wt%, the solution is primarily viscous, while at 25 wt%, it becomes significantly more viscoelastic, displaying higher G' and complex viscosity (η*). researchgate.net This transition is attributed to the increased formation of interchain hydrogen bonds which create a temporary network structure. researchgate.net The addition of nanofillers like nanodiamonds can further enhance the viscoelastic properties by acting as crosslinking points and restricting polymer chain mobility, leading to an increase in the glass transition temperature (Tg). nih.gov

Physical hydrogels formed through methods like freezing and thawing of PVA-based aqueous solutions also demonstrate notable viscoelastic properties. An aging effect has been observed in these hydrogels, characterized by an increase in viscoelastic moduli over time. rsc.org

Influence of Concentration and Ionic Strength on Rheological Profile

Concentration plays a direct role in the rheological profile of the copolymer solution. As the polymer concentration rises, the viscosity and viscoelastic moduli generally increase due to greater polymer chain entanglement and intermolecular interactions. researchgate.netresearchgate.net In high molecular weight PVA solutions, an increase in concentration enhances the extent of shear thinning behavior. researchgate.net

The presence of ions in the solution significantly modifies the copolymer's rheological properties. As a polyelectrolyte, the maleic anhydride (B1165640)/acrylate (B77674) component carries negative charges that cause the polymer chains to repel each other and adopt an extended conformation in deionized water. The addition of salt (increasing ionic strength) screens these electrostatic repulsions. sciepub.com This screening allows the polymer chains to become more compact and flexible, which typically leads to a reduction in the intrinsic viscosity and zero-shear viscosity. sciepub.comresearchgate.net However, this effect is complex and depends on the concentration regime. In entangled solutions, the rheological behavior may not differ significantly from salt-free systems. researchgate.net In some amphiphilic copolymer systems, increasing ionic strength can cause a "salting-out" effect, reducing the solubility of hydrophilic blocks and promoting adsorption at interfaces, which can lead to a decrease in surface tension. mdpi.com

The table below summarizes the general effects of concentration on the viscoelastic properties of PVA solutions, based on typical experimental findings.

Table 1: Influence of Concentration on Viscoelastic Properties of PVA Solutions

Property Low Concentration (e.g., 10 wt%) High Concentration (e.g., 25 wt%) Primary Reason
Complex Viscosity (η)* Low High Increased polymer chain entanglement and intermolecular hydrogen bonding. researchgate.net
Storage Modulus (G') Low (Viscous behavior dominates) High (Viscoelastic behavior dominates) Formation of a more robust temporary polymer network. researchgate.net
Creep/Recovery Higher degree of creep, less recovery Lower degree of creep, more recovery Stronger network structure resists permanent deformation. researchgate.net

| Shear Thinning | Less pronounced | More pronounced | Easier disruption of entangled chains under shear. researchgate.net |

Shear Thinning and Non-Newtonian Behavior in Polymer Melts and Solutions

Sodium MA/vinyl alcohol copolymer solutions are typically non-Newtonian, meaning their viscosity changes with the applied shear rate. The most common behavior observed is shear thinning (pseudoplasticity), where the viscosity decreases as the shear rate increases. researchgate.netresearchgate.netresearchgate.net This occurs because the applied force aligns the polymer chains in the direction of flow and disrupts the temporary network formed by intermolecular hydrogen bonds, reducing the resistance to flow. researchgate.net

Conversely, under certain conditions, particularly in the presence of crosslinking agents like borax (B76245) (sodium borate), PVA solutions can exhibit shear thickening (dilatant) behavior. nih.govunlp.edu.arwalisongo.ac.id At a critical shear rate, the viscosity sharply increases. unlp.edu.ar This phenomenon is often attributed to the formation of a temporary network structure where the lifetime of the crosslinks is influenced by the shear rate. unlp.edu.ar While physically crosslinked PVA hydrogels typically show shear-thinning, chemically crosslinked versions with agents like borax can display shear-thickening or strain-hardening. nih.gov The specific behavior depends on factors such as polymer molecular weight, concentration, temperature, and the presence of additives. researchgate.netresearchgate.net

Table 2: Non-Newtonian Behavior of PVA-based Solutions

Behavior Description Conditions Mechanism
Shear Thinning (Pseudoplastic) Viscosity decreases with increasing shear rate. Most common behavior for PVA solutions, especially at higher concentrations. researchgate.netresearchgate.net Alignment of polymer chains and disruption of entanglements and hydrogen bonds under shear. researchgate.net

| Shear Thickening (Dilatant) | Viscosity increases with increasing shear rate. | Often observed in PVA solutions with borax as a crosslinking agent. nih.govunlp.edu.ar | Formation of temporary, shear-induced network structures or hydroclusters. nih.govunlp.edu.ar |

Gelation Mechanisms and Network Formation Dynamics

Gelation of the copolymer involves the formation of a three-dimensional network that entraps the solvent, leading to a transition from a liquid to a semi-solid state. For PVA-based systems, this can be achieved through both physical and chemical crosslinking mechanisms.

The gelation of PVA with borax, for example, is a classic case of chemical crosslinking where borate (B1201080) ions form reversible complexes with the hydroxyl groups of the PVA chains, acting as junction points for the network. unlp.edu.aracs.org The degree of crosslinking, and thus the viscosity and gel strength, can be controlled by altering the concentration of the borate ions. acs.org Another approach involves using the crystallization of additives, such as a catechol derivative, to trigger the supramolecular gelation of PVA, driven by hydrogen bonding. acs.org

Physical vs. Chemical Crosslinking Effects on Gel Properties

The method of crosslinking has a profound impact on the final properties of the hydrogel. mdpi.com

Physical Crosslinking: This involves weaker, reversible interactions like hydrogen bonds, hydrophobic interactions, or chain entanglements. A common method is repeated freeze-thaw cycling, which induces the formation of crystalline PVA regions that act as physical crosslinks. rsc.org Physically crosslinked gels are often preferred for their higher purity as no chemical crosslinking agents are needed. nih.gov However, they may suffer from lower mechanical strength and stability, which can be affected by changes in temperature or pH. researchgate.net

Chemical Crosslinking: This involves the formation of strong, covalent bonds between polymer chains using a crosslinking agent (e.g., glutaraldehyde, borax, poly(ethylene glycol) diacrylate). nih.govresearchgate.net Chemically crosslinked gels are generally more stable and mechanically robust. mdpi.com The crosslinking density can be precisely controlled, allowing for tailored mechanical properties. researchgate.net Studies comparing hydrogels made from the same polymers but different crosslinking methods show that chemically crosslinked gels are often better crosslinked, more rigid, and may exhibit more controlled release profiles for entrapped substances. mdpi.comnih.gov

Table 3: Comparison of Physical and Chemical Crosslinking on Hydrogel Properties

Property Physical Crosslinking (e.g., Freeze-Thaw) Chemical Crosslinking (e.g., with PEGDA, Borax)
Bond Type Weak, reversible (hydrogen bonds, crystallites) researchgate.net Strong, covalent bonds researchgate.net
Mechanical Strength Generally lower, more flexible nih.govresearchgate.net Generally higher, more rigid and stable mdpi.comnih.gov
Stability Less stable; sensitive to temperature, pH researchgate.net More stable and durable mdpi.com
Purity High purity (no crosslinking agent residue) nih.gov Potential for residual crosslinking agents.
Preparation Simple methods (e.g., temperature cycling). nih.gov Requires addition of a chemical crosslinker. nih.gov
Swelling Ability Can be high, but may lead to dissolution. Swelling is more controlled by crosslink density. bohrium.com

| Release Profile | Often faster, "burst effect" can occur. bohrium.com | More gradual and controlled release. mdpi.com |

Thixotropic Behavior of Molecular Hydrogel Composites

Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear stress and then recovers over time when the stress is removed. This behavior is crucial for applications where a gel needs to flow under stress and then reform at rest. Hydrogels, including those based on PVA, can be designed to be thixotropic. nih.gov The thixotropic character is evaluated by measuring the area of the hysteresis loop in a rheogram of shear stress versus shear rate. nih.gov The breakdown and recovery of the hydrogel's internal structure, such as the network of hydrogen bonds, is responsible for this behavior. researchgate.net The concentration of the gelling polymer and temperature significantly influence the thixotropic parameters of the hydrogel. nih.gov

Interactions with Co-solvents and Surfactants on Solution Properties

The properties of this compound solutions can be significantly altered by the presence of co-solvents and surfactants.

Co-solvents: The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can change the solvent quality and affect polymer-polymer and polymer-solvent interactions. In PVA/DMSO/water systems, the rheological behavior is highly dependent on the solvent composition and temperature, which influence the hydrogen bonding network. researchgate.net Adding a co-solvent can also impact vapor-liquid equilibrium; for instance, adding a vinyl alcohol + sodium acrylate copolymer gel to an ethanol-water system increases the mole fraction of alcohol in the vapor phase. researchgate.net

Surfactants: Interactions with surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are driven by hydrophobic interactions between the surfactant tail and the less hydrophilic parts of the copolymer (like residual vinyl acetate (B1210297) groups in PVA). rsc.org This interaction can lead to the formation of polymer-surfactant complexes. In the case of partially hydrolyzed PVA, these complexes can disaggregate colloidal polymer clusters, leading to a stretching of the polymer chains and an increase in both interfacial tension and the elastic modulus. rsc.org For nonionic polymers like HPMC, interaction with an anionic surfactant like SDS can progressively convert the polymer into a polyelectrolyte, initially increasing viscosity due to complex formation and then decreasing it as electrostatic repulsion dominates. researchgate.net

Interactions with Other Polymeric Systems and Inorganic Materials

Polymer Blends and Composites Research

Research into blends and composites containing Sodium MA/Vinyl Alcohol Copolymer or its constituent polymers reveals a versatile platform for creating advanced materials. The incorporation of the maleic anhydride (B1165640) (MA) moiety onto the polyvinyl alcohol (PVA) backbone is a key strategy for modulating properties like interfacial adhesion, network formation, and filler dispersion.

The blending of different polymers often results in immiscible mixtures with poor mechanical properties due to unfavorable thermodynamics and high interfacial tension. However, the introduction of specific interactions can overcome these limitations, leading to miscible or compatibilized blends with enhanced performance.

Copolymers containing maleic anhydride are frequently used as compatibilizers in immiscible polymer blends. researchgate.netresearchgate.net The maleic anhydride group, especially after hydrolysis to carboxylic acid, can form strong hydrogen bonds or reactive linkages with functional groups on another polymer, effectively acting as an "interfacial agent." This reduces the size of dispersed phase domains and strengthens the interface between the polymers. For instance, maleic anhydride-grafted polymers have been shown to improve the homogeneity and mechanical properties of blends such as polypropylene (B1209903)/chitosan (B1678972) and PVC/PMMA. researchgate.netresearchgate.net

In the context of this compound, the maleic acid component provides these crucial compatibilizing functionalities. While the PVA backbone ensures hydrophilicity, the MA groups can establish strong intermolecular hydrogen bonds with polymers containing ester, amide, or hydroxyl groups. nih.gov Research on immiscible blends of PVA and lignin, for example, shows that despite bulk immiscibility, strong intermolecular hydrogen bonds form between the hydroxyl groups of both components, leading to a closely associated system with reduced PVA crystallinity. nih.gov Similarly, modifying the PVA phase in a laminate film by incorporating propionylated microfibrillated cellulose (B213188) was found to improve peel strength and tensile properties, confirming that functionalization enhances interfacial adhesion. researchgate.net The presence of the MA component in the copolymer backbone thus serves as a built-in mechanism to promote miscibility and interfacial strength in blends with a wide range of other polymers.

An Interpenetrating Polymer Network (IPN) consists of two or more polymer networks that are interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org These structures often exhibit synergistic properties, combining the characteristics of the individual networks to create materials with superior toughness, resilience, and mechanical strength. wikipedia.org Dual Network (DN) hydrogels are a type of IPN that have shown exceptional mechanical performance.

Poly(vinyl alcohol) is a common component in the design of IPN and DN hydrogels. mdpi.comnih.govgoogle.com Typically, a DN hydrogel is formed by creating a brittle, tightly cross-linked first network and a ductile, loosely cross-linked second network. wikipedia.org For example, a DN hydrogel composed of poly(acrylic acid-co-acrylamide) and PVA demonstrates high tensile strength, stretchability, and self-healing properties. mdpi.com In this system, the PVA network is formed through physical cross-linking (crystallites), while the P(AAc-co-Am) network is formed via ionic coordination and hydrogen bonding. mdpi.com

The this compound is well-suited for inclusion in such systems. Its PVA segments can form a physically cross-linked network through freeze-thaw cycles, while the sodium maleate (B1232345) units provide carboxylate groups (-COO⁻) that can participate in forming a second network through ionic cross-linking with multivalent cations (e.g., Fe³⁺, Ca²⁺). mdpi.com This dual-cross-linking capability allows for the creation of robust hydrogels with tunable mechanics. The properties of such networks are highly dependent on the composition, as illustrated by the P(AAc-co-Am)/PVA system.

Table 1: Mechanical properties of a Poly(acrylic acid-co-acrylamide)/Poly(vinyl alcohol) [P(AAc-co-Am)/PVA] dual network hydrogel, illustrating the high performance achievable in systems analogous to those possible with this compound. Data sourced from mdpi.comresearchgate.net.

The properties of polymers can be significantly enhanced by incorporating inorganic nanofillers. The effectiveness of the reinforcement depends critically on the dispersion of the filler within the polymer matrix and the strength of the interfacial interaction.

Montmorillonite (B579905) (MMT): Sodium montmorillonite (Na-MMT), a type of clay, is a popular nanofiller for PVA. Due to its hydrophilic nature, Na-MMT dispersates well in aqueous PVA solutions, leading to nanocomposites with an intercalated or exfoliated structure where individual clay layers are separated by polymer chains. nih.govacs.org This nanoscale dispersion creates a tortuous path for permeating gas molecules and restricts the mobility of polymer chains, leading to outstanding improvements in barrier and mechanical properties. acs.orgespublisher.comespublisher.com The incorporation of just 5 wt% of MMT into PVA can triple the Young's modulus and increase the softening temperature by 25 °C. acs.org The presence of sodium maleate units in the copolymer would further enhance interaction with Na-MMT through shared sodium counter-ions and strong polar interactions, promoting even better dispersion and reinforcement.

Table 2: Effect of montmorillonite (MMT) content on the mechanical properties of PVA/MMT nanocomposites. The data demonstrates the significant reinforcing effect of the nanofiller. Data sourced from nih.gov.

Carbon Nanotubes (CNTs): CNTs are ideal reinforcing agents due to their exceptional strength and stiffness. However, they tend to agglomerate, which can be detrimental to the composite's properties. Achieving good dispersion and strong interfacial adhesion with the polymer matrix is key. researchgate.net For PVA/CNT composites, the hydroxyl groups on the PVA backbone can form hydrogen bonds with functionalized CNTs, aiding dispersion. researchgate.net The carboxylate groups of the this compound can provide additional, stronger interaction sites, potentially leading to more uniform dispersion and more effective stress transfer from the polymer to the nanotubes, thereby maximizing the reinforcing effect. nih.gov

Other Inorganic Nanofillers: Copolymers with abundant carboxylic groups, such as poly(acrylic acid-co-maleic acid), have proven to be excellent surface-coating ligands for inorganic nanoparticles like gadolinium oxide (Gd₂O₃). mdpi.com The carboxyl groups strongly conjugate to the nanoparticle surface, ensuring excellent colloidal stability. mdpi.com This indicates that this compound would be highly effective in stabilizing and forming composites with a variety of inorganic nanofillers, such as titania (TiO₂), where interactions between the polymer and filler lead to improved mechanical properties. nih.gov

Metal Salts: The functional groups of the copolymer can form complexes with various metal ions. The hydroxyl groups of PVA are known to coordinate with metal cations, as demonstrated in the formation of a polymer-metal complex with copper(II) acetate (B1210297). researchgate.net The incorporation of maleic acid units introduces carboxylate groups, which are powerful chelating agents for metal ions, particularly alkaline earth cations. sigmaaldrich.com This dual functionality allows the this compound to form stable complexes with a range of metal salts. The ionic interactions provided by the carboxylate groups significantly strengthen the complexation, making it more effective than with PVA alone.

Humates: Humic acid (HA), a principal component of humates, is a complex natural polymer rich in carboxyl and phenolic hydroxyl groups. Studies on PVA/HA hydrogels show that the two components interact through physical forces, with HA potentially acting as a functional cross-linker. nih.govacs.org The this compound, with its combination of hydroxyl and carboxyl groups, can form extensive hydrogen bonding networks with humic acid. This strong interaction leads to the formation of stable composite hydrogels, which have been explored for agricultural applications such as soil conditioning and controlled fertilizer release. nih.govacs.org

Interpolymer Complexation and Associative Phenomena

The behavior of the this compound in solution and in blends is largely governed by its ability to form non-covalent associative structures, primarily through hydrogen bonding.

Hydrogen bonding is a dominant interaction in systems containing this compound. The vinyl alcohol units provide hydroxyl (-OH) groups, which are excellent hydrogen bond donors and acceptors. researchgate.netelsevierpure.com The maleic acid units contribute carboxyl groups (-COOH), which are also very strong hydrogen bond donors and acceptors, as well as carbonyl (C=O) groups that act as strong acceptors. researchgate.net

This multiplicity of hydrogen bonding sites allows the copolymer to interact strongly with itself and with other functional polymers. In blends of PVA with polymers like poly(acrylic acid) (PAA), which is structurally analogous to the MA portion of the copolymer, extensive intermolecular hydrogen bonds form between the hydroxyl and carboxyl groups. researchgate.netacs.org These specific interactions are often strong enough to overcome the entropic penalty of mixing, resulting in miscible blends with a single glass transition temperature. researchgate.netresearchgate.net The formation of these interpolymer complexes significantly alters the physical properties of the resulting material. The electronegative oxygen in the maleic anhydride or acid group shows a strong affinity for the hydroxyl groups of PVA, playing a key role in the formation of these intermolecular bonds. researchgate.net This strong associative behavior makes the copolymer an effective compatibilizer and a building block for creating complex, hydrogen-bonded material systems.

Electrostatic Interactions in Polyelectrolyte Complexes and Network Formation

The formation of polyelectrolyte complexes (PECs) and polymer networks involving this compound is fundamentally governed by electrostatic interactions. As a polyanion, deriving its charge from the carboxylate groups of the maleic acid monomer units, this copolymer readily interacts with positively charged polymers (polycations), surfaces, and multivalent ions. These interactions are the cornerstone of its utility in forming complex structures and networks in aqueous environments.

The primary driving force for the formation of PECs is the electrostatic attraction between the negatively charged carboxylate groups (COO⁻) on the this compound backbone and the positively charged groups of a polycation. nih.gov This interaction leads to the formation of a complex with a new set of physicochemical properties distinct from the individual polymers. The process typically involves the release of counter-ions from both the polyanion and the polycation, which provides a significant entropic driving force for the complexation. nih.gov

The structure and stability of these complexes are highly sensitive to external conditions such as pH, ionic strength, and polymer concentration. The pH of the medium dictates the degree of ionization of the maleic acid units. At low pH, the carboxyl groups are protonated (-COOH) and less charged, weakening the electrostatic interactions. As the pH increases, deprotonation occurs, leading to a higher charge density on the copolymer chain and stronger interactions with polycations. nih.gov

Network formation, particularly in the context of hydrogels, also relies heavily on these electrostatic forces. In a network, the copolymer chains can be cross-linked by multivalent cations or through interactions with a polycation, forming a three-dimensional structure capable of holding large amounts of water. The strength and swelling behavior of such hydrogels are directly influenced by the density of these electrostatic cross-links.

Research Findings on Polyelectrolyte Complexation

While specific studies on this compound are limited, research on analogous systems, such as those involving poly(acrylic acid) (PAA) and poly(vinyl alcohol) (PVA), provides significant insights. For instance, studies on the complexation of PAA and PVA with the protein lysozyme (B549824) have shown that the formation and stability of the resulting complexes are highly pH-dependent. nih.govnih.gov Turbidity measurements indicate that the formation of insoluble complexes occurs under pH conditions where strong electrostatic attraction exists between the oppositely charged polyelectrolytes. nih.gov

The interaction between anionic copolymers derived from hydrolyzed maleic anhydride and cationic polymers like chitosan also exemplifies strong electrostatic complexation. These complexes are often explored for biomedical applications, where the biocompatibility of both polymers is advantageous. researchgate.netnih.gov

Furthermore, the complexation of anionic polymers with cationic surfactants can lead to the formation of unique nano-assemblies. Even when both the polymer and the surfactant are anionic, as in the case of poly(maleic acid/octyl vinyl ether) and sodium dodecyl sulfate (B86663), interactions can occur through hydrophobic associations, leading to structural unfolding of the polymer.

The table below summarizes representative findings on the electrostatic interactions and complex formation in systems analogous to this compound.

Interacting SystemMeasurementKey Findings
Poly(acrylic acid)/Poly(vinyl alcohol)/LysozymeTurbidimetry, Zeta PotentialComplex formation is highly pH-dependent. The most stable complexes are observed in the pH range of 4.5-8. nih.govnih.gov
Anionic ɣ-poly-glutamic acid (PGA) and Cationic ɛ-poly-l-lysine (PLL)Microelectrophoresis (ζ-potential), Isothermal Titration Calorimetry (ITC)Insoluble complexes form at pH values with strong electrostatic attraction. The addition of salt (≥20 mM NaCl) screens electrostatic interactions, promoting aggregation. nih.gov
Cationic Poly(vinyl alcohol) and Cellulose FibersAdsorption Isotherms, Zeta PotentialThe adsorption of cationic PVA onto anionic cellulose fibers is driven by electrostatic attraction, leading to enhanced paper strength. researchgate.net
Poly(diallyldimethylammonium chloride) (PDADMAC) and Poly(acrylic acid) (PAA)Light ScatteringIn acidic media, where PAA is less charged, ion-dipole interactions can still lead to the formation of intermolecular complexes. researchgate.net

This table presents data from studies on analogous polymer systems to illustrate the principles of electrostatic interactions relevant to this compound.

The formation of networks is also significantly influenced by ionic strength. An increase in the concentration of simple electrolytes in the solution can screen the electrostatic charges on the polymer chains, leading to a decrease in the electrostatic repulsion between the anionic groups on the same chain and a weakening of the attraction with polycations. This can result in a collapsed or aggregated state of the polymer network and a reduced swelling capacity of hydrogels. researchgate.net Conversely, in some systems, the presence of specific salts can induce phase separation and crystallization within the polymer network, altering its mechanical properties.

Advanced Functional Applications in Materials Science Excluding Clinical/human Trials

Design and Performance in Membrane Technologies

The inherent properties of Sodium MA/Vinyl Alcohol Copolymer, such as its hydrophilicity and tunable crosslinking density, make it an excellent candidate for the fabrication of advanced membranes. These membranes are engineered for specific separation and electrochemical applications, demonstrating high efficiency and performance.

Separation Membranes: Mechanisms for Dye Removal, Metal Ion Adsorption, and Nanofiltration

Membranes fabricated from or incorporating this compound are highly effective in various separation processes, including the removal of contaminants from aqueous solutions.

Dye Removal: The copolymer's abundant hydroxyl and carboxyl groups provide active sites for the adsorption of dye molecules. mdpi.comnih.gov Composite membranes and hydrogels containing this copolymer have shown significant efficiency in removing dyes like methyl orange from water. nih.gov The mechanism primarily involves electrostatic interactions and hydrogen bonding between the polymer matrix and the dye molecules. The porous structure of these membranes allows for high surface area contact, enhancing the adsorption capacity. Research has demonstrated that the dye removal efficiency can be substantial, with some composites exhibiting a maximum adsorption capacity as high as 810.4 mg/g for methyl orange. nih.gov

Metal Ion Adsorption: The presence of carboxylate groups (from the maleate (B1232345) component) and hydroxyl groups (from the vinyl alcohol component) makes the copolymer an excellent chelating agent for heavy metal ions. mdpi.commdpi.com These functional groups can form stable complexes with metal ions such as copper (Cu²⁺), lead (Pb²⁺), and chromium (Cr⁶⁺), effectively removing them from wastewater. mdpi.comresearchgate.net The adsorption capacity is influenced by factors like pH, with higher pH values generally leading to increased adsorption due to the deprotonation of the functional groups, which enhances their ability to bind with positively charged metal ions. mdpi.com Studies on composite materials have reported significant adsorption capacities for various metal ions. For instance, a sodium alginate/polyvinyl alcohol/κ-carrageenan aerogel bead system showed maximum adsorption capacities of 85.17 mg/g for Cu(II) and 265.98 mg/g for Pb(II). mdpi.com

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)
PVA-chitin NFs-Fe(III)Methyl Orange810.4 nih.gov
SA/PVA/CG aerogel beadsCopper (Cu(II))85.17 mdpi.com
SA/PVA/CG aerogel beadsLead (Pb(II))265.98 mdpi.com
SA/PVA/CG aerogel beadsMethylene (B1212753) Blue1324.30 mdpi.com
Chitosan (B1678972)/PVA hydrogel beadsCopper (Cu²⁺)~100.9 mdpi.com

Nanofiltration: In nanofiltration applications, membranes based on this copolymer are used for the selective separation of ions and small molecules. researchgate.netpaperbuzz.org By controlling the crosslinking density of the polymer matrix, it is possible to create membranes with specific pore sizes that can reject divalent salts (like MgSO₄) while allowing monovalent salts (like NaCl) to pass through. researchgate.net The performance of these nanofiltration membranes, in terms of water permeability and salt rejection, can be fine-tuned by adjusting parameters such as the concentration of the crosslinking agent and the molecular weight of the polyvinyl alcohol used. researchgate.net

Polymer Electrolyte Membranes for Energy Devices (e.g., Fuel Cells, Supercapacitors, Batteries)

This compound plays a crucial role in the development of polymer electrolyte membranes (PEMs) for various energy storage and conversion devices.

Fuel Cells: In the realm of fuel cells, particularly direct methanol (B129727) fuel cells (DMFCs), membranes made from this copolymer offer a promising alternative to expensive materials like Nafion®. mdpi.commdpi.com These membranes exhibit low methanol permeability, a critical factor for the efficiency of DMFCs. mdpi.comcanada.ca The copolymer can be blended with other polymers, such as sulfonated poly(ether sulfone) or poly(styrene sulfonic acid-co-maleic acid), to enhance proton conductivity. canada.canih.gov The crosslinking of the polymer matrix helps to control swelling and improve mechanical stability. nih.gov Research has shown that membranes made from a 1:1 molar ratio of PVA and poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) can achieve an ion exchange capacity of 2.64 meq/g and a low methanol permeability of 2.5 × 10⁻⁸ cm²/s. mdpi.comresearchgate.net

Supercapacitors: The copolymer is also utilized as a component in gel polymer electrolytes for supercapacitors. researchgate.net These electrolytes provide high ionic conductivity, flexibility, and safety. Blends of polyvinyl alcohol with other polymers and the incorporation of sodium salts can lead to gel electrolytes with high specific capacitance. researchgate.net For example, a gel polymer electrolyte based on a polyvinyl alcohol/polyethylene (B3416737) oxide blend with a mixture of sodium salts has demonstrated a specific capacitance of 93.768 F/g. researchgate.net Furthermore, tough hydrogel electrolytes incorporating sodium alginate and polyvinyl alcohol have been developed for flexible all-solid-state supercapacitors, achieving a specific capacity of 114.28 F/g at a current density of 1 A/g. researchgate.net

Batteries: While less common than in fuel cells and supercapacitors, the principles of using this copolymer in electrolytes can also be extended to battery applications, particularly for developing solid-state batteries where safety and flexibility are paramount.

Energy DeviceComponentKey Performance MetricValue
Direct Methanol Fuel CellPolymer Electrolyte MembraneIon Exchange Capacity2.64 meq/g mdpi.comresearchgate.net
Direct Methanol Fuel CellPolymer Electrolyte MembraneMethanol Permeability2.5 × 10⁻⁸ cm²/s mdpi.comresearchgate.net
SupercapacitorGel Polymer ElectrolyteSpecific Capacitance93.768 F/g researchgate.net
Flexible SupercapacitorHydrogel ElectrolyteSpecific Capacity114.28 F/g researchgate.net

Engineering of Responsive and Smart Material Systems

The chemical structure of this compound allows for the creation of materials that can respond to external stimuli, such as changes in pH. This responsiveness is harnessed to develop smart materials for various applications.

pH-Responsive Behavior and Principles of Controlled Substance Release from Polymer Matrices

The presence of carboxylate groups from the maleic acid component imparts pH-responsive properties to the copolymer. rsc.org At low pH, the carboxylic acid groups are protonated, leading to a more compact polymer structure. As the pH increases, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains and causing the material to swell. researchgate.net

This pH-responsive swelling and deswelling behavior is the fundamental principle behind the controlled release of substances from polymer matrices made of or containing this copolymer. researchgate.net For instance, a drug can be encapsulated within the polymer matrix. At a specific pH, the matrix swells, allowing the entrapped substance to diffuse out in a controlled manner. nih.govnih.gov The release rate can be modulated by altering the copolymer composition and crosslinking density. By blending the copolymer with other polymers like polyvinyl acetate (B1210297), it is possible to achieve a sustained release profile for drugs. nih.govtandfonline.com

Development of Gelator Systems and Thixotropic Materials for Specific Applications

This compound can be used to develop gelator systems and thixotropic materials. The ability of the copolymer to form hydrogels through physical or chemical crosslinking is key to these applications. These gels can exhibit thixotropic behavior, meaning they become less viscous under shear stress and then return to a more viscous state when the stress is removed. This property is valuable in applications where a material needs to be easily applied but then remain in place, such as in certain coating or printing processes. The vapor-liquid equilibrium of systems containing a gel of vinyl alcohol and sodium acrylate (B77674) copolymer has been studied, indicating its influence on the properties of solvent mixtures. researchgate.net

Role in Material Engineering and Processing

In the broader context of material engineering, this compound serves as a versatile processing aid and functional component. Its properties as a binder and film-former are utilized in various manufacturing processes. cosmileeurope.euincibeauty.com For instance, in the production of tablets for active ingredient delivery, the copolymer can act as a binder that provides good flowability and compressibility. google.com Depending on whether the polymer is in a crystalline or amorphous state, it can be used to achieve either quick or prolonged release of the active ingredient. google.com Furthermore, the copolymer can be blended with other materials to enhance their properties, such as improving the mechanical strength and performance of membranes and other composite structures. mdpi.com

Adhesives and Binding Agents in Industrial Processes

The inherent chemical characteristics of this compound make it an effective binding and adhesive agent in numerous industrial applications. The vinyl alcohol segments contribute to strong adhesive properties through hydrogen bonding, while the maleic anhydride (B1165640)/sodium maleate components can offer reactive sites for cross-linking and enhanced cohesion.

The primary functions of this copolymer as a binder include ensuring the cohesion of powdered materials and forming robust adhesive bonds. cosmileeurope.euincibeauty.com Copolymers based on vinyl alcohol have demonstrated good adhesion to a variety of substrates, including wood, glass, and aluminum. google.com This broad-based adhesion is critical in applications ranging from construction materials to packaging, where it can be used to bond dissimilar materials.

Table 1: Functional Properties as an Industrial Binder

PropertyDescriptionIndustrial Relevance
Cohesion Ensures the internal strength and integrity of powdered or particulate materials by binding them together. incibeauty.comManufacturing of composite boards, granulated products, and cored wires.
Adhesion Forms a strong interfacial bond between the copolymer and various substrates. google.comLamination of films, formulation of industrial glues, and bonding of specialty materials.
Film-Forming Capable of producing a continuous film, which contributes to its adhesive layer-forming ability. cosmileeurope.euCreates uniform adhesive layers and protective, bound coatings.

Research into related vinyl alcohol copolymers highlights their utility as stabilizers or protective colloids in aqueous emulsion polymerization, further underscoring their role in creating stable, cohesive industrial formulations. google.com

Surface Modification and Coating Technologies for Enhanced Protective Properties

This compound is utilized in surface modification and coating technologies to impart enhanced protective properties to various substrates. Its excellent film-forming ability allows it to create a continuous, uniform layer on a surface, which can act as a barrier against environmental factors. cosmileeurope.euincibeauty.com

These coatings can be engineered for specific protective functions. For instance, polyvinyl alcohol (PVA)-based coatings are used to modify hydrophobic surfaces, rendering them more hydrophilic. google.com Furthermore, these polymer coatings can serve as a matrix for incorporating functional fillers to create advanced protective surfaces. Research has shown that PVA can be blended with active fillers, such as layered double hydroxides containing antimicrobial agents, and coated onto substrates like polyethylene terephthalate (B1205515) (PET). mdpi.com This creates a surface with potent antimicrobial properties, capable of inhibiting the growth of pathogens. mdpi.com

The versatility of vinyl alcohol copolymers allows for their derivatization to create specialized coatings, such as antimicrobial surfaces for various applications. google.com In the paper industry, PVA-based coatings are applied to enhance mechanical properties and provide a smooth, functional surface. researchgate.net

Table 2: Applications in Protective Coatings

SubstrateCoating FunctionEnhanced PropertyResearch Finding
Polyethylene Terephthalate (PET)Antimicrobial SurfaceInhibition of pathogen growthPVA matrix effectively disperses antimicrobial fillers for synergistic protective action. mdpi.com
General Hydrophobic SurfacesHydrophilic ModificationImproved wettability and surface energyHydroxyl groups in the copolymer alter surface characteristics. google.com
PaperSurface Sizing & CoatingImproved strength and printabilityProvides a continuous film that reinforces paper fibers. researchgate.net

Advanced Composite Formation for Structural or Functional Enhancement

In the field of materials science, this compound and related PVA-based polymers serve as critical components in the formation of advanced composites. They can function as a polymer matrix or as an agent to improve interfacial adhesion between different phases of a composite material. researchgate.net

Examples of PVA-based composites include:

Nanocomposites: Ethylene-vinyl alcohol (EVOH) copolymers have been blended with nanoclay to create nanocomposites with significantly improved thermal stability and mechanical properties. researchgate.net Similarly, PVA has been used as a matrix for single-wall carbon nanotubes (SWNTs) to produce composite films with enhanced tensile strength and modulus, indicating effective load transfer to the nanotubes. acs.org

Bio-functional Composites: In biomedical applications, PVA is blended with polymers like sodium alginate or polyvinyl acetate to create electrospun nanofibrous mats. sums.ac.irtandfonline.com These composite structures can serve as wound dressings that offer controlled drug release and a supportive scaffold for tissue regeneration. sums.ac.irtandfonline.com

Table 3: Role of PVA Copolymers in Advanced Composites

Composite TypeReinforcement/FillerFunction of CopolymerResulting Enhancement
Polymer NanocompositeNanoclay, Carbon Nanotubes (SWNTs)Matrix, Interfacial AdhesionIncreased thermal stability, tensile strength, and modulus. researchgate.netacs.org
Fiber-Reinforced PolymerNatural or Synthetic FibersInterfacial AgentImproved stress transfer and mechanical integrity. researchgate.net
Biomedical NanofibersSodium Alginate, Polyvinyl AcetateStructural MatrixFormation of scaffolds for controlled drug delivery and wound healing. sums.ac.irtandfonline.com

Functionality as Compatibilizers and Processing Aids in Polymer Blending

The blending of two or more polymers is often hindered by their immiscibility, leading to poor phase morphology and inferior mechanical properties. Copolymers with tailored block or graft structures, such as those containing vinyl alcohol segments, can act as highly effective compatibilizers. researchgate.net

A compatibilizer functions by locating at the interface between the immiscible polymer phases. The different segments of the copolymer have affinities for the respective polymer phases, effectively "stitching" them together. This reduces the interfacial tension between the phases, leading to several key improvements:

Finer Morphology: The addition of a compatibilizer results in a finer and more uniform dispersion of the minor phase within the major phase. wiley.com

Stabilization Against Coalescence: It suppresses the tendency of dispersed droplets to merge and grow during processing, stabilizing the blend's morphology. wiley.com

Research on polypropylene (B1209903) (PP) and polyolefin elastomer (POE) blends demonstrated that the addition of a block copolymer compatibilizer led to a significant reduction in droplet size and a more uniform particle distribution. wiley.com Graft copolymers, including those based on PVA, are specifically noted for their widespread use in compatibilizing immiscible polymer blends and enhancing interfacial adhesion in composites. researchgate.net Furthermore, copolymers like ethylene-vinyl alcohol (EVOH) can also act as processing aids, influencing the melt viscosity and flow behavior of polymer blends during manufacturing. researchgate.net

Cryoprotective Functionality and Ice Recrystallization Inhibition Mechanisms

Polyvinyl alcohol (PVA) is recognized as one of the most potent synthetic polymers for inhibiting ice recrystallization (IRI). researchgate.net This phenomenon, where larger ice crystals grow at the expense of smaller ones, is a major cause of damage in the cryopreservation of biological materials and affects the quality of frozen foods.

The mechanism of IRI by PVA involves the polymer adsorbing onto the surface of ice crystals. This adsorption blocks the sites where water molecules would typically attach, thereby preventing the crystals from growing larger. Key research findings have elucidated this functionality:

Effect of Molecular Structure: The IRI activity is highly dependent on the polymer's chain length, with a critical length of 10 to 20 repeat units being essential for significant interaction with the ice surface. researchgate.net

Block Copolymers: Creating block copolymers, for example by combining a PVA block with a polyvinylpyrrolidone (B124986) (PVP) block, can retain the full IRI activity of the PVA segment. nih.gov This finding is significant as it allows for the design of multifunctional polymers that possess cryoprotective properties alongside other desired characteristics from the second block. nih.gov

Controllable Activity: The IRI functionality of PVA can be "switched on" or activated. For instance, catechol-terminated PVA can be induced to form larger supramolecular structures upon the addition of certain ions (Fe³⁺), and this increase in effective size and complexity enhances its IRI activity. nih.gov

This cryoprotective functionality makes PVA-based copolymers highly appealing for applications ranging from the cryopreservation of cells and tissues to improving the texture and shelf-life of frozen food products. nih.gov

Table 4: Research Findings on PVA's Ice Recrystallization Inhibition (IRI) Activity

Research FocusKey FindingImplicationSource
Chain Length Dependence IRI activity emerges at a critical chain length (10-20 units) and increases with polymer size.Precise synthesis is needed to optimize cryoprotective performance. researchgate.net
Block Copolymerization Block copolymers (e.g., PVA-b-PVP) retain full IRI activity, with the second block being passive.Enables creation of complex, multifunctional cryoprotectants. nih.gov
Supramolecular Control IRI activity can be "switched on" by triggering the assembly of smaller polymers into larger structures.Offers a pathway for externally controlled cryoprotection. nih.gov

Applications in Paper and Textile Industry as Performance Additives

In both the paper and textile industries, copolymers based on vinyl alcohol are valued as high-performance additives that improve processing and enhance final product quality. researchgate.net

In the Paper Industry: PVA-based copolymers are used as surface sizing agents and in coating formulations. google.comresearchgate.net When applied to paper, the copolymer forms a film that binds to the cellulose (B213188) fibers, leading to:

Increased Strength: Enhanced mechanical properties such as tensile strength and burst resistance.

Improved Surface Properties: A smoother surface with reduced porosity, which improves printability and reduces ink feathering.

Barrier Properties: The film can act as a barrier to oils, greases, and gases.

In the Textile Industry: These copolymers serve multiple functions throughout the manufacturing process, particularly in dyeing and finishing. rsdpolymers.com A copolymer of Maleic and Acrylic Acid (a structure related to the subject copolymer) is used as a:

Dispersing Agent: Keeps dyes and other chemicals evenly dispersed in the treatment bath, preventing aggregation.

Leveling Agent: Promotes uniform dye uptake for an even coloration of the fabric.

Washing-off Agent: Helps in the removal of unfixed dyes after the dyeing process.

Anti-redeposition Agent: Prevents loosened dirt and dye particles from resettling onto the fabric during washing cycles. rsdpolymers.com

Sequestering Agent: It can chelate hardness ions like Ca²⁺ and Mg²⁺, preventing them from interfering with the dyeing and cleaning processes. rsdpolymers.com

Table 5: Functions in Paper and Textile Industries

IndustryApplicationSpecific FunctionBenefit
Paper Surface Sizing, CoatingFilm formation, fiber bindingEnhanced mechanical strength, improved printability. researchgate.net
Textile Dyeing & FinishingDispersing, leveling, sequesteringUniform dyeing, improved color fastness, process efficiency. rsdpolymers.com
Textile SizingWarp sizingIncreased strength and abrasion resistance of yarns for weaving. researchgate.net

Theoretical Studies and Predictive Modeling of Sodium Ma/vinyl Alcohol Copolymer Systems

Computational Chemistry and Molecular Dynamics Simulations of Polymer Behavior

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding polymer behavior at an atomic level. For systems related to Sodium MA/Vinyl Alcohol Copolymer, these methods can elucidate polymer chain conformations, intermolecular interactions, and the influence of solvents.

While direct MD simulations on this compound are not readily found, studies on similar polymers offer valuable insights. For instance, MD simulations on poly(vinyl alcohol) (PVA) hydrogels, which share the vinyl alcohol component, have been used to study local polymer dynamics and the polymer's effect on water properties. unlp.edu.ar These simulations are crucial when considering applications where the diffusion of molecules through the polymer matrix is important. unlp.edu.ar In related systems like sodium alginate, MD simulations have been employed to investigate the distribution of water molecules and the effect of temperature on the polymer's structure. acs.org

Furthermore, computational studies on the copolymerization of maleic anhydride (B1165640) with other monomers, such as styrene (B11656), have analyzed the reaction mechanisms and the resulting polymer structure. nih.gov Such analyses could be adapted to model the synthesis of this compound. The sodium salt of the maleic acid component introduces ionic interactions, which would be a critical factor in any simulation. MD simulations of voltage-gated sodium channels, while a different field, demonstrate the capability of these methods to model the transport of sodium ions, a process relevant to the behavior of this copolymer in aqueous solutions. nih.govresearchgate.net

Development and Validation of Structure-Property Relationship Models

Structure-property relationship models, including Quantitative Structure-Property Relationship (QSPR) models, are essential for predicting the macroscopic properties of a polymer from its molecular structure. For this compound, key structural features would include the ratio of maleic anhydride to vinyl alcohol, the molecular weight, and the degree of neutralization of the maleic acid groups with sodium. researchgate.net

Research on related copolymers provides a basis for developing such models. Studies on copolymers of maleic anhydride with vinyl acetate (B1210297) have shown that the molecular weight is a critical parameter influencing its application properties. researchgate.net The effect of synthesis conditions, such as solvent and initiator concentration, on the molecular mass has been systematically investigated for maleic anhydride-vinyl acetate copolymers. researchgate.net

For PVA-based systems, structure-property relationships have been explored in the context of their mechanical and thermal properties. For example, the introduction of nanoparticles into PVA blends can affect the optical absorbance of the resulting material. researchgate.net The study of graft copolymers of maleic anhydride also highlights how structural modifications can lead to high-performance engineering materials. glooshi.com

Prediction of Rheological and Transport Phenomena within Copolymer Systems

The rheological properties of a polymer solution are critical for its processing and application. For this compound, which is used as a film former and binding agent, understanding its flow behavior is paramount. incibeauty.comwalisongo.ac.id

The rheology of PVA solutions and gels has been extensively studied. The addition of crosslinking agents like borax (B76245) (sodium borate) to PVA solutions dramatically increases viscosity due to the formation of temporary crosslinks between polymer chains, leading to shear-thickening behavior at certain shear rates. unlp.edu.armdpi.com The viscosity of these systems is dependent on polymer concentration, molecular weight, and temperature. unlp.edu.ar While this compound does not use borax as a crosslinker, the carboxylate groups from the maleic acid component can participate in hydrogen bonding and ionic interactions, which would significantly influence the rheology.

Studies on PVA blended with other polymers like polyethylene (B3416737) glycol (PEG) have shown complex rheological behaviors, including shear thinning and viscoelasticity, depending on the polymer concentrations. researchgate.net The presence of different functional groups and their interactions are key to predicting these properties. For instance, the viscosity of maleate (B1232345) poly(vinyl alcohol) and its copolymers has been measured using rheometers to understand their flow characteristics.

Transport phenomena, such as the permeability of gases or liquids, are also predictable to some extent. In blends containing ethylene (B1197577) vinyl-alcohol copolymer (EVOH), a related polymer, the morphology of the blend, such as the dispersion of EVOH particles in a polypropylene (B1209903) matrix, has been shown to control the barrier properties of the material. glooshi.com

Macromolecular Design Principles for Achieving Targeted Polymer Functionality

The design of macromolecules with specific functionalities is a primary goal of polymer science. For this compound, the desired functionalities often revolve around its role as a film former and binder in various applications. incibeauty.comwalisongo.ac.id

The synthesis of this copolymer involves the polymerization of maleic anhydride and vinyl acetate, followed by hydrolysis of the vinyl acetate units to vinyl alcohol and subsequent neutralization with a sodium solution. incibeauty.com This process allows for the tuning of the copolymer's properties. The molecular mass, which is a key determinant of its properties, can be controlled by adjusting parameters like monomer concentration and the type and concentration of the initiator during polymerization. researchgate.net

Research into graft copolymers of maleic anhydride demonstrates how new properties can be engineered. Grafting maleic anhydride onto other polymers is a common method to introduce reactivity and improve properties like adhesion and compatibility in blends. glooshi.com These principles can be applied to the design of this compound to achieve desired characteristics. For example, controlling the distribution of maleic anhydride units along the PVA backbone can influence the polymer's solubility and its interaction with other components in a formulation.

Environmental Fate and Biodegradation Research

Mechanisms and Pathways of Biodegradation and Degradation

The enzymatic degradation of the vinyl alcohol component in the copolymer is a well-established two-step process carried out by a variety of microorganisms. nih.gov This process is initiated by an extracellular enzyme, polyvinyl alcohol (PVA) oxidase, which oxidizes the secondary alcohol groups in the PVA chain to form β-diketone structures. researchgate.net Subsequently, a β-diketone hydrolase cleaves the carbon-carbon bonds within these oxidized structures, leading to the fragmentation of the polymer chain. nih.gov

A diverse range of microorganisms have been identified as capable of degrading PVA and its copolymers, with bacteria from the genera Pseudomonas and Sphingomonas being the most extensively studied. nih.govresearchgate.net Fungi, such as Penicillium species, have also been shown to contribute to the degradation of PVA. nih.gov The biodegradation process can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient. researchgate.net

Vinyl Alcohol Block Length: Research has demonstrated that a minimum length of contiguous vinyl alcohol units is necessary for effective enzymatic recognition and cleavage. Studies on similar copolymers have indicated that a sequence of at least five to six vinyl alcohol units is required for the polymer to be susceptible to degradation by PVA-assimilating microbes. researchgate.net This suggests that the arrangement of the vinyl alcohol and maleic acid monomers along the polymer chain is a critical factor.

Degree of Hydrolysis: The degree of hydrolysis refers to the percentage of vinyl acetate (B1210297) groups that have been converted to vinyl alcohol groups. A higher degree of hydrolysis generally correlates with increased biodegradability due to the greater availability of hydroxyl groups for enzymatic oxidation. researchgate.net

The following table summarizes the influence of key molecular parameters on the biodegradation of PVA-based polymers, providing insights into the expected behavior of Sodium MA/Vinyl Alcohol Copolymer.

ParameterInfluence on Biodegradation RateResearch Findings
Vinyl Alcohol Block Length Longer blocks generally lead to faster degradation.A minimum of 5-6 contiguous vinyl alcohol units is often required for enzymatic cleavage. researchgate.net
Degree of Hydrolysis Higher degree of hydrolysis typically enhances biodegradability.Increased availability of hydroxyl groups facilitates enzymatic oxidation. researchgate.net
Molecular Weight The effect can be complex and dependent on other factors.For PVA, biodegradation has been observed across a broad range of molecular weights without being a primary limiting factor. researchgate.netnih.gov
Tacticity (Stereoregularity) Isotactic and atactic forms are generally more biodegradable than syndiotactic forms.The stereochemical arrangement of hydroxyl groups can affect enzyme binding and activity. nih.gov

Environmental Exposure and Distribution in Various Compartments

As a water-soluble polymer, this compound is likely to enter the environment primarily through aqueous pathways, with wastewater treatment plants (WWTPs) being a major point of entry. cardiff.ac.uk Its distribution and persistence in different environmental compartments, such as aquatic systems and soil, are governed by a combination of physical, chemical, and biological processes.

Wastewater Treatment: In WWTPs, the fate of water-soluble polymers is influenced by processes such as sorption to sludge, biodegradation, and passage through the treatment train into the final effluent. snf.com The efficiency of removal can vary significantly depending on the operational parameters of the plant, such as sludge retention time and the presence of an acclimated microbial population capable of degrading the polymer. nih.gov Studies on PVA in WWTPs have shown that with adapted sludge, high removal efficiencies can be achieved. nih.gov

Aquatic Systems: If not fully removed in WWTPs, the copolymer can be discharged into rivers, lakes, and marine environments. In these systems, its fate is determined by factors such as dilution, further biodegradation, and potential sorption to suspended solids and sediments. The concentration of such polymers in aquatic environments is challenging to determine due to the lack of routine analytical methods for their quantification at trace levels. cardiff.ac.uk

Soil: The application of sewage sludge (biosolids) to agricultural land can introduce the copolymer into the soil environment. In soil, the polymer's mobility and bioavailability are influenced by its interaction with soil components. Adsorption to clay minerals and organic matter can reduce its availability for microbial degradation, potentially leading to its persistence. researchgate.net The rate of biodegradation in soil will also depend on environmental conditions such as temperature, moisture, pH, and the composition of the native microbial community.

The following table outlines the expected behavior and fate of this compound in different environmental compartments.

Environmental CompartmentKey ProcessesInfluencing FactorsPotential Fate
Wastewater Treatment Plants Biodegradation, Sorption to sludgeAcclimated microbial population, Sludge retention time, Operational conditionsPartial to high removal, with a portion discharged in effluent or retained in sludge. nih.gov
Aquatic Systems (Rivers, Lakes, Oceans) Dilution, Biodegradation, Sorption to sedimentsWater temperature, pH, Microbial community, Presence of suspended solidsPersistence at low concentrations, gradual biodegradation, or accumulation in sediments.
Soil (from sludge application) Biodegradation, Sorption to soil particles, LeachingSoil type, Microbial activity, Temperature, Moisture, pHPotential for long-term persistence through sorption, or biodegradation over time. researchgate.net

Methodologies for Assessing Environmental Impact and Degradation Kinetics in Research Contexts

A variety of standardized and research-specific methodologies are employed to evaluate the biodegradability and environmental impact of polymers like this compound. These methods range from controlled laboratory assays to more complex environmental simulations. nih.gov

Respirometric Methods: These are the most common laboratory methods for assessing ultimate aerobic biodegradability. wur.nl They measure the metabolic activity of microorganisms by quantifying either the amount of carbon dioxide (CO₂) produced or the amount of oxygen (O₂) consumed over a specific period. Standard test methods such as ASTM D5338 (composting), ASTM D5988 (soil), and OECD 301 series (aquatic environments) provide frameworks for these assessments. The percentage of biodegradation is calculated by comparing the measured gas production to the theoretical maximum based on the carbon content of the polymer.

Analytical Techniques for Characterization: A suite of analytical instruments is used to monitor the physical and chemical changes in the copolymer during degradation studies. nih.gov

Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of the polymer and track its reduction over time as a result of chain scission. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the changes in functional groups within the polymer structure, which can indicate enzymatic or hydrolytic reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the characterization of the copolymer and its degradation products.

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the polymer and observe physical deterioration, such as the formation of pits and cracks, caused by microbial activity. researchgate.net

Quantification of Mass Loss: A straightforward method to assess degradation involves measuring the weight loss of a polymer sample over time when exposed to a specific environment (e.g., soil burial or immersion in a microbial culture). nih.gov

The following table provides an overview of common methodologies used in the research context to assess the biodegradation of water-soluble copolymers.

MethodologyPrincipleInformation Obtained
Respirometry (CO₂ Evolution / O₂ Consumption) Measures microbial respiration during polymer metabolism. wur.nlPercentage of ultimate biodegradation (mineralization).
Gel Permeation Chromatography (GPC) Separates polymer molecules based on size. researchgate.netChanges in molecular weight and molecular weight distribution.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by chemical bonds. researchgate.netAlterations in the chemical structure and functional groups.
Scanning Electron Microscopy (SEM) Provides high-resolution images of the sample surface. researchgate.netVisualization of physical biodeterioration and microbial colonization.
Mass Loss Measurement Gravimetric determination of the remaining polymer mass. nih.govRate and extent of polymer disintegration.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing sodium MA/vinyl alcohol copolymers?

  • Methodological Answer : Synthesis typically involves radical copolymerization of sodium maleate (MA) and vinyl acetate, followed by saponification to convert vinyl acetate units to vinyl alcohol. Key parameters include:

  • Initiators : Water-soluble initiators (e.g., potassium persulfate) at 50–70°C .
  • Dispersants : Polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose to stabilize monomer droplets during emulsion polymerization .
  • Post-treatment : Alkaline hydrolysis (e.g., NaOH) to achieve partial or full saponification, influencing the copolymer’s solubility and hydrophilicity .

Q. How can spectroscopic techniques characterize the structural properties of sodium MA/vinyl alcohol copolymers?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., hydroxyl groups from vinyl alcohol at ~3300 cm⁻¹, carboxylate from sodium MA at ~1550–1600 cm⁻¹). Disappearance of vinyl acetate’s ester peak (~1740 cm⁻¹) confirms saponification .
  • NMR : ¹H NMR quantifies monomer ratios (e.g., integration of vinyl alcohol’s –OH protons vs. MA’s –COO⁻ signals) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; sodium MA units enhance degradation resistance compared to pure PVA .

Q. What factors influence the solubility and swelling behavior of sodium MA/vinyl alcohol copolymers?

  • Methodological Answer :

  • Degree of Saponification (DS) : Higher DS increases hydrophilicity due to more –OH groups, enhancing water solubility .
  • MA Content : Carboxylate groups from MA improve ionic crosslinking in aqueous solutions, reducing swelling at high pH .
  • Salt Concentration : Divalent cations (e.g., Ca²⁺) can form complexes with carboxylate groups, altering hydrogel swelling .

Advanced Research Questions

Q. How do reactivity ratios (r₁, r₂) affect monomer sequence distribution in sodium MA/vinyl alcohol copolymers?

  • Methodological Answer :

  • Determination : Use the Fineman-Ross or Kelen-Tüdős method with copolymer composition data from varying monomer feed ratios. For ethylene-based copolymers, reactivity ratios (e.g., r₁ for MA, r₂ for vinyl acetate) dictate alternating (r₁ < 1, r₂ < 1) or blocky sequences .
  • Impact : Low r₁/r₂ values promote alternating structures, enhancing mechanical strength and ionic conductivity in films .

Q. How can researchers resolve contradictions in reported mechanical properties of sodium MA/vinyl alcohol copolymers?

  • Methodological Answer :

  • Control Variables : Standardize DS (e.g., 85–99%), molecular weight (via GPC), and MA content (via titration) to isolate effects .
  • Crosslinking Analysis : Compare covalently crosslinked (e.g., glutaraldehyde) vs. ionically crosslinked (via Na⁺/Ca²⁺) systems to explain discrepancies in tensile strength .
  • Environmental Conditions : Test under controlled humidity; hydrophilic copolymers exhibit plasticization in high-moisture environments, reducing modulus .

Q. What strategies optimize sodium MA/vinyl alcohol copolymers for biomedical applications (e.g., drug delivery)?

  • Methodological Answer :

  • Biocompatibility : Assess cytotoxicity via ISO 10993-5 protocols; sodium MA/vinyl alcohol copolymers with >90% DS show low toxicity in fibroblast cultures .
  • Drug Loading : Utilize carboxylate groups for pH-responsive release. For example, doxorubicin binds ionically to MA units, releasing at tumor-site pH (~5.5) .
  • Sterilization : Gamma irradiation (25 kGy) preserves hydrogel integrity better than autoclaving, which may hydrolyze ester linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.